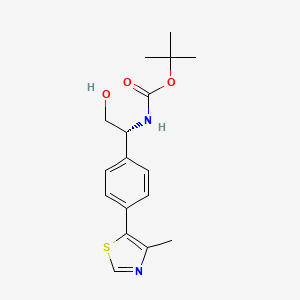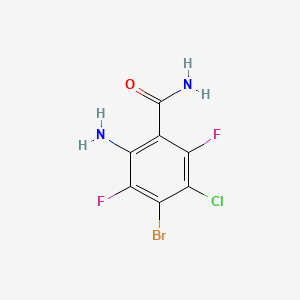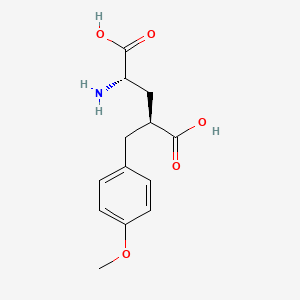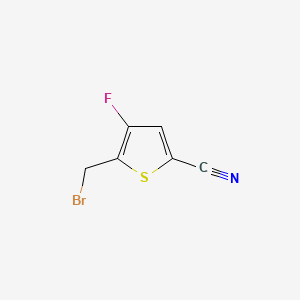
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with bromomethyl, fluoro, and carbonitrile groups. Thiophene derivatives are known for their significant applications in medicinal chemistry and material science due to their unique chemical properties .
Métodos De Preparación
The synthesis of 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile typically involves the bromomethylation of thiophene derivatives. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to achieve bromomethylation . This method minimizes the generation of toxic byproducts and is highly efficient. Industrial production methods may involve similar bromomethylation reactions but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoro group can enhance the compound’s stability and bioavailability. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar compounds to 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile include other thiophene derivatives with different substituents, such as:
5-(Bromomethyl)-thiophene-2-carbonitrile: Lacks the fluoro group, which may affect its reactivity and stability.
4-Fluoro-thiophene-2-carbonitrile: Lacks the bromomethyl group, which may reduce its electrophilic reactivity.
5-(Chloromethyl)-4-fluoro-thiophene-2-carbonitrile: Similar structure but with a chloromethyl group instead of bromomethyl, which may alter its reactivity and applications
Propiedades
Fórmula molecular |
C6H3BrFNS |
|---|---|
Peso molecular |
220.06 g/mol |
Nombre IUPAC |
5-(bromomethyl)-4-fluorothiophene-2-carbonitrile |
InChI |
InChI=1S/C6H3BrFNS/c7-2-6-5(8)1-4(3-9)10-6/h1H,2H2 |
Clave InChI |
AHOJHGSXTMLONC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1F)CBr)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


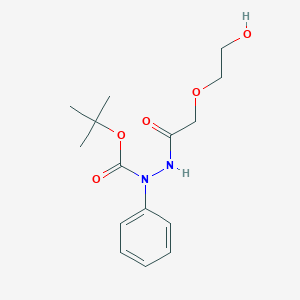
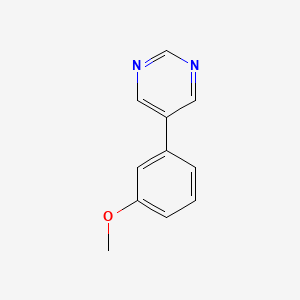
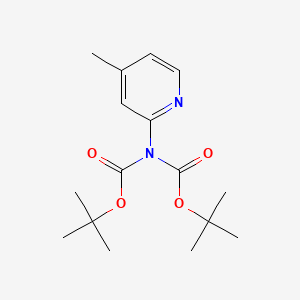

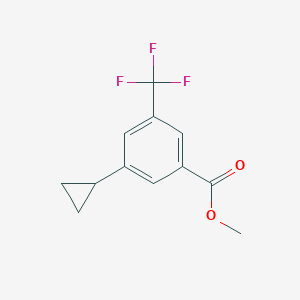
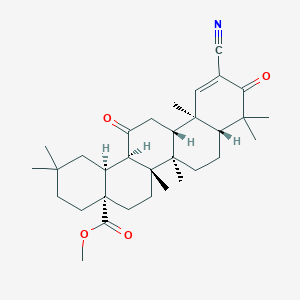
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
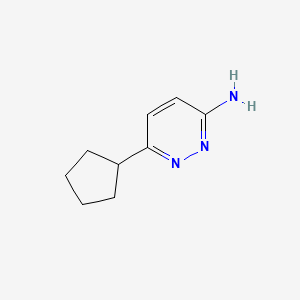
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
